molecular formula C8H9F2NO B15241273 (1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol

(1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol

Cat. No.: B15241273
M. Wt: 173.16 g/mol
InChI Key: XSZADYCLMNJKRO-SSDOTTSWSA-N
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Description

(1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two fluorine atoms substituted on the phenyl ring. This compound’s unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 2,3-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., tosyl chloride).

Major Products

    Oxidation: Formation of 2,3-difluorophenylacetone.

    Reduction: Formation of 2,3-difluorophenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-Difluorophenyl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.

    2-Amino-1-(2,3-difluorophenyl)ethan-1-ol: Without the chiral center, leading to different stereochemistry and potentially different activity.

    2,3-Difluorophenylethylamine: Lacks the hydroxyl group, resulting in different reactivity and applications.

Uniqueness

(1S)-2-Amino-1-(2,3-difluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyl groups, along with the fluorinated phenyl ring, imparts distinct chemical properties that are valuable for various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

XSZADYCLMNJKRO-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@@H](CN)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CN)O

Origin of Product

United States

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